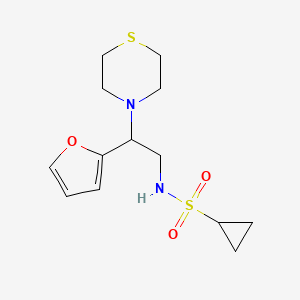

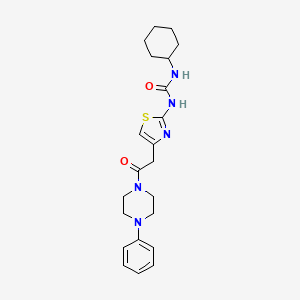

![molecular formula C27H32N6O3S B2765054 N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-39-7](/img/structure/B2765054.png)

N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Quinoxaline derivatives, like the one in your compound, have also been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of quinoxaline derivatives can be achieved via aromatic nucleophilic substitution .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . A detailed study based on X-ray diffraction can be used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis

Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds focuses on the synthesis and structural analysis of [1,2,4]triazoloquinazolinium derivatives. For example, Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides through a reaction involving thiosemicarbazides and dicyclohexylcarbodiimide (DCC), with the molecular structure of one derivative analyzed via X-ray crystallography. This study provides insights into the chemical behavior and potential applications of triazoloquinazoline derivatives in materials science and pharmacology (Crabb et al., 1999).

Pharmacological Activity Prediction

Another study by Danylchenko et al. (2016) focused on modeling a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to predict their biological activity spectrum and acute toxicity using PASS and GUSAR software. This research aimed to identify compounds with potential antineurotic activity, indicating the relevance of this chemical class in developing treatments for neurological disorders (Danylchenko et al., 2016).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of triazoloquinazoline derivatives have also been a significant focus. For instance, Pokhodylo et al. (2021) synthesized novel triazoloquinazoline derivatives and evaluated their antimicrobial activities against various pathogens, including bacteria and fungi. Some compounds exhibited potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, demonstrating the potential of these derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

Similarly, Reddy et al. (2015) explored the anticancer activity of 1,2,4-triazolo[4,3-a]-quinoline derivatives against human neuroblastoma and colon carcinoma cell lines. Some derivatives showed significant cytotoxicity, suggesting their potential as anticancer agents (Reddy et al., 2015).

Mechanism of Action

properties

IUPAC Name |

1-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O3S/c1-16(2)13-28-24(35)19-8-11-21-22(12-19)33-26(32(25(21)36)14-17(3)4)30-31-27(33)37-15-23(34)29-20-9-6-18(5)7-10-20/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIAGGMUNUUBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

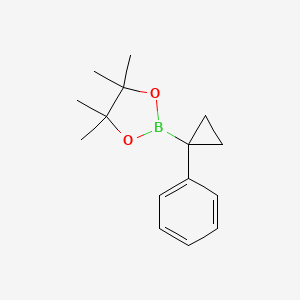

![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)

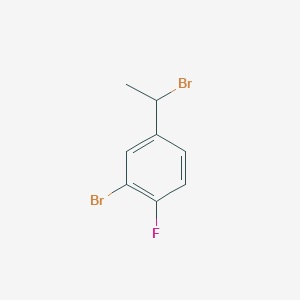

![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)

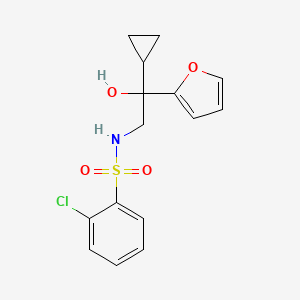

![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)